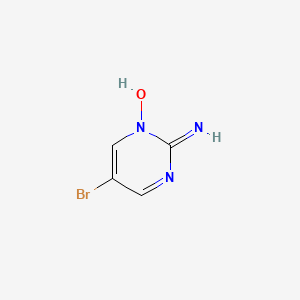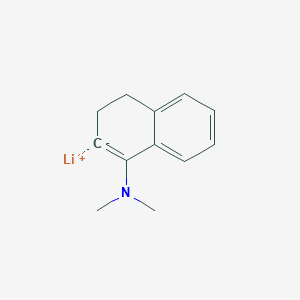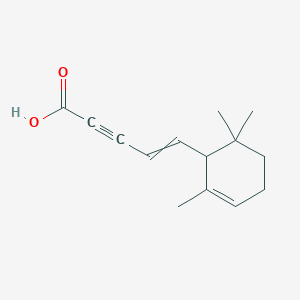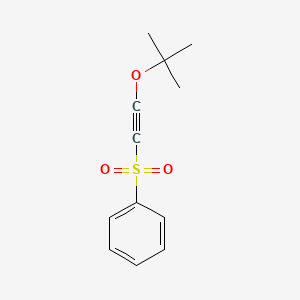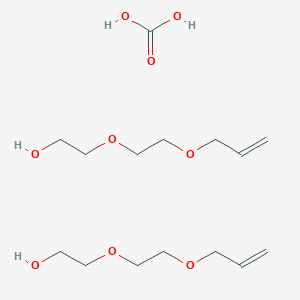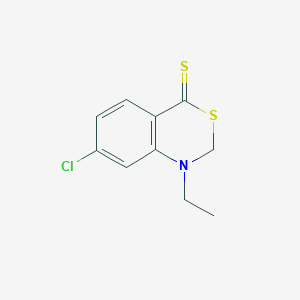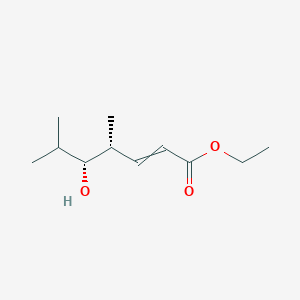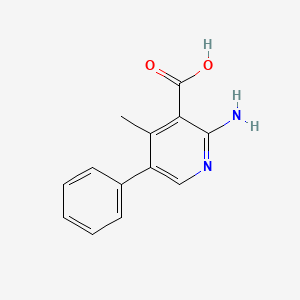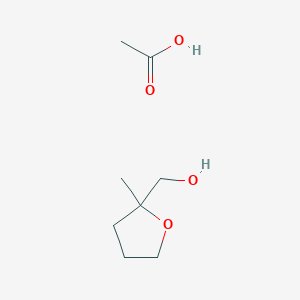
Acetic acid;(2-methyloxolan-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(2-methyloxolan-2-yl)methanol is a compound that combines the properties of acetic acid and a derivative of oxolane Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The (2-methyloxolan-2-yl)methanol part of the compound is derived from oxolane, a five-membered ring ether, with a methyl group and a hydroxyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-methyloxolan-2-yl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (2-methyloxolan-2-yl)methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Another method involves the transesterification of an ester derivative of acetic acid with (2-methyloxolan-2-yl)methanol. This process also requires a catalyst, often a strong acid or base, and is carried out at elevated temperatures to facilitate the exchange of ester groups.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol in the presence of a catalyst, such as rhodium or iridium complexes. This method, known as the Monsanto process, is widely used for the large-scale production of acetic acid and its derivatives. The reaction conditions typically include high pressure and temperature to achieve efficient conversion rates.
化学反应分析
Types of Reactions
Acetic acid;(2-methyloxolan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the (2-methyloxolan-2-yl)methanol moiety can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The carboxylic acid group in acetic acid can be reduced to form an alcohol, such as ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace the hydroxyl group with a halide.
Major Products
Oxidation: Aldehydes or ketones, depending on the specific reaction conditions.
Reduction: Alcohols, such as ethanol.
Substitution: Halides, such as alkyl chlorides or bromides.
科学研究应用
Acetic acid;(2-methyloxolan-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and ethers.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving esterification and transesterification.
Industry: Used in the production of specialty chemicals, including flavors, fragrances, and pharmaceuticals.
作用机制
The mechanism of action of acetic acid;(2-methyloxolan-2-yl)methanol involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of acetic acid to form an ester linkage. In biological systems, it may interact with enzymes that catalyze esterification and transesterification reactions, influencing metabolic pathways.
相似化合物的比较
Similar Compounds
2-(2-methyloxolan-3-yl)acetic acid: Similar structure but with the hydroxyl group on the third carbon of the oxolane ring.
2-(2-methyltetrahydrofuran-2-yl)acetic acid: Another derivative of oxolane with a similar functional group arrangement.
Uniqueness
Acetic acid;(2-methyloxolan-2-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both acetic acid and (2-methyloxolan-2-yl)methanol moieties allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
80114-09-6 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
acetic acid;(2-methyloxolan-2-yl)methanol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(5-7)3-2-4-8-6;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI 键 |
KJJFTYGUNIRDHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC1(CCCO1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



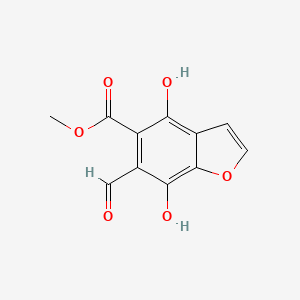
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
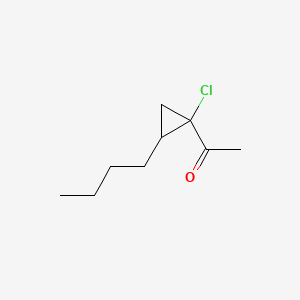
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
